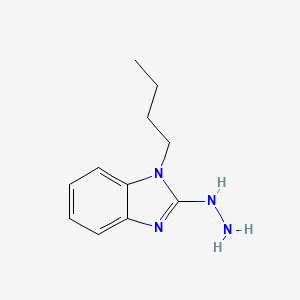

1-Butyl-2-hydrazino-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-butylbenzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAOPAPQGSWLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392972 | |

| Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615281-72-6 | |

| Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butyl-2-hydrazino-1H-benzimidazole: Synthesis, Characterization, and Applications

Foreword: The Benzimidazole Scaffold in Modern Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (omeprazole), anthelmintics (albendazole), and antihistamines.[3]

This guide focuses on a specific, highly functionalized derivative: 1-Butyl-2-hydrazino-1H-benzimidazole . The introduction of a hydrazino (-NHNH₂) group at the 2-position transforms the stable benzimidazole core into a potent and versatile chemical building block. This reactive handle is a gateway for synthesizing extensive libraries of derivative compounds, most notably hydrazones, which are themselves a class of compounds with significant therapeutic potential.[4][5] The N-butyl group at the 1-position serves to modulate the molecule's lipophilicity, a critical parameter influencing its pharmacokinetic and pharmacodynamic profile.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core chemical properties, synthesis, spectral characterization, and strategic applications of this compound.

Molecular Structure and Physicochemical Properties

The unique arrangement of the benzimidazole core, the N-butyl substituent, and the 2-hydrazino group dictates the molecule's chemical behavior and potential for biological interaction.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Core Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₄ | [6] |

| Molecular Weight | 204.27 g/mol | [7] |

| CAS Number | 615281-72-6 (dihydrochloride) | [6] |

| Appearance | Typically a solid | [8] |

| Hydrogen Bond Donors | 2 (from -NHNH₂) | [9] |

| Hydrogen Bond Acceptors | 3 (from ring and exocyclic nitrogens) | [9] |

| Rotatable Bond Count | 4 | [9] |

Structural Insights and Causality:

-

The Benzimidazole Core: This planar, aromatic system provides a rigid foundation. The presence of both a pyridine-type nitrogen (-N=) and a pyrrole-type nitrogen (-NH-) within the imidazole ring means the molecule is amphoteric, capable of acting as both a weak acid and a weak base.[3]

-

The N-Butyl Group: The addition of a four-carbon alkyl chain at the N1 position significantly increases the molecule's lipophilicity compared to its unsubstituted counterpart. This modification is a common strategy in drug design to enhance membrane permeability and potentially alter interactions with hydrophobic pockets in target proteins.

-

The 2-Hydrazino Moiety: This is the primary center of reactivity. The terminal -NH₂ group is strongly nucleophilic, making it an ideal functional group for condensation reactions. Its ability to form stable hydrazone linkages (-N-N=C-) with aldehydes and ketones is the cornerstone of its utility as a synthetic intermediate.[4][10]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical pathway involves the initial construction of the N-alkylated benzimidazole core, followed by the introduction of the hydrazino group.

Synthetic Pathway Overview

A common and effective strategy begins with the reaction of o-phenylenediamine with carbon disulfide to form 2-mercapto-1H-benzimidazole. This intermediate is then alkylated with 1-bromobutane to yield 1-butyl-2-(methylthio)-1H-benzimidazole. Subsequent reaction with hydrazine hydrate displaces the methylthio group to furnish the final product.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative methodology based on established procedures for synthesizing 2-hydrazinobenzimidazoles.[10][11] Self-Validation Note: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding to the next step. The identity and purity of intermediates and the final product must be confirmed by the spectroscopic methods detailed in Section 3.

Step 1: Synthesis of 2-Mercapto-1H-benzimidazole

-

In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) in ethanol (150 mL).

-

Add o-phenylenediamine (0.1 mol) to the solution and stir until dissolved.

-

Slowly add carbon disulfide (0.12 mol) dropwise at room temperature.

-

Reflux the reaction mixture for 3-4 hours. The progress can be monitored by TLC.

-

After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 1-Butyl-2-(butylthio)-1H-benzimidazole

-

Suspend 2-Mercapto-1H-benzimidazole (0.05 mol) and potassium carbonate (0.15 mol) in acetone or DMF (100 mL).

-

Add 1-bromobutane (0.15 mol) dropwise to the suspension.

-

Reflux the mixture for 6-8 hours until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound

-

Dissolve the crude product from Step 2 (0.04 mol) in ethanol (80 mL).

-

Add an excess of hydrazine hydrate (99%, ~0.4 mol).

-

Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent.

-

Filter the solid product, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum to yield the target compound.

Core Reactivity: The Gateway to Hydrazones

The primary utility of this compound lies in its reaction with carbonyl compounds. The nucleophilic terminal amine of the hydrazino group readily attacks the electrophilic carbon of an aldehyde or ketone, leading to a condensation reaction that forms a stable hydrazone derivative. This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid or citric acid) in a protic solvent like ethanol.[4][5]

This straightforward and high-yielding reaction allows for the rapid generation of a diverse library of molecules for biological screening simply by varying the aldehyde or ketone reactant.

Spectroscopic Characterization

Unambiguous confirmation of the chemical structure of this compound is achieved through a combination of modern spectroscopic techniques.

Summary of Expected Spectral Data:

| Technique | Key Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (4H) | δ 7.0 - 7.5 ppm (multiplets) |

| N-CH₂- (Butyl) (2H) | δ ~4.1 ppm (triplet) | |

| -(CH₂)₂- (Butyl) (4H) | δ 1.2 - 1.8 ppm (multiplets) | |

| -CH₃ (Butyl) (3H) | δ ~0.9 ppm (triplet) | |

| Imidazole N-H | δ ~11.0 - 12.0 ppm (broad singlet) * | |

| Hydrazine -NH- / -NH₂ | δ 4.5 - 8.5 ppm (broad singlets, D₂O exch.) | |

| ¹³C NMR | C=N (C2 position) | δ ~155 ppm |

| Aromatic Carbons | δ 110 - 140 ppm | |

| Butyl Chain Carbons | δ 13 - 45 ppm | |

| FT-IR | N-H Stretching (Hydrazine/Imidazole) | 3100 - 3400 cm⁻¹ (broad) |

| C-H Stretching (Aromatic/Aliphatic) | 2850 - 3100 cm⁻¹ | |

| C=N Stretching (Imidazole) | 1600 - 1630 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 204 |

| Key Fragments | m/z = 147 ([M - C₄H₉]⁺), m/z = 133 ([M - NHNH₂ - C₂H₄]⁺) |

*Note: The imidazole NH proton is only present if the starting material is not N-alkylated. For the target compound, this signal would be absent.

Analysis and Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint.[12] The aromatic region will show complex multiplets corresponding to the four protons on the benzene ring. The butyl group will exhibit a characteristic downfield triplet for the methylene group attached to the nitrogen, two overlapping multiplets for the central methylenes, and an upfield triplet for the terminal methyl group. The protons on the hydrazino group are often broad and exchangeable with D₂O, confirming their identity.[10]

-

FT-IR Spectroscopy: The infrared spectrum is crucial for identifying key functional groups. A broad absorption in the 3100-3400 cm⁻¹ region is characteristic of N-H stretching vibrations from the hydrazino group.[10][13] Sharp peaks below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the butyl chain, while the C=N stretch of the imidazole ring appears in the 1600-1630 cm⁻¹ region.[10]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will confirm the molecular weight with a molecular ion peak at m/z 204. The fragmentation pattern provides further structural evidence. Common fragmentation pathways include the loss of the butyl group (C₄H₉, 57 Da) and cleavage of the C-N bond to the hydrazino group.[14]

Applications in Drug Development and Research

The true value of this compound is its role as a versatile platform for generating novel compounds with therapeutic potential. The benzimidazole-hydrazone motif is a recognized pharmacophore associated with a wide array of biological activities.[4][15]

Reported Biological Activities of Benzimidazole-Hydrazone Derivatives:

-

Antimicrobial and Antifungal: Many derivatives show potent activity against various strains of bacteria and fungi.[4][5][11]

-

Anticancer: The scaffold has been explored for its antiproliferative effects against several cancer cell lines.[16][17][18]

-

Anthelmintic: Following the legacy of albendazole, novel benzimidazole-hydrazones have shown potent activity against parasites like Trichinella spiralis.[10][11][18]

-

Antioxidant: The hydrazone moiety can contribute to radical scavenging activity, a property beneficial in diseases associated with oxidative stress.[10][15]

-

Anti-inflammatory and Analgesic: Certain derivatives have demonstrated potential in modulating inflammatory pathways.[19]

The strategic workflow for utilizing this compound in a drug discovery program is outlined below.

Conclusion

This compound is more than just a single chemical entity; it is a strategic tool for medicinal chemists and drug discovery scientists. Its synthesis, while multi-step, is based on reliable and well-documented organic chemistry principles. Its key chemical feature—the reactive 2-hydrazino group—provides a simple and efficient entry point for the creation of large, structurally diverse libraries of novel benzimidazole-hydrazone derivatives. Supported by a wealth of literature demonstrating the broad biological potential of this compound class, this compound stands out as a high-value starting material for the development of next-generation therapeutic agents.

References

-

Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

National Institutes of Health. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. [Link]

-

Royal Society of Chemistry. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

-

Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]

-

ResearchGate. (2016, May 13). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. [Link]

-

OMICS International. (n.d.). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information for a Dalton Transactions article]. [Link]

-

National Institutes of Health. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. [Link]

-

Royal Society of Chemistry. (2021, December 14). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]

-

American Chemical Society. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

-

National Institutes of Health. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PubMed. [Link]

-

National Institutes of Health. (n.d.). 1-Butylbenzimidazole. PubChem. [Link]

-

ResearchGate. (2025, August 5). Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. [Link]

-

National Institutes of Health. (2022, November 14). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST WebBook. [Link]

-

National Institutes of Health. (2021, June 15). 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies. PubMed. [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. [Link]

-

Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. [Link]

-

ResearchGate. (2025, August 6). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

ResearchGate. (n.d.). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, some reactions, cytotoxic evaluation and antioxidant study of novel benzimidazole derivatives. [Link]

-

MDPI. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]

-

National Institutes of Health. (n.d.). 2-hydrazinyl-1H-1,3-benzodiazole. PubChem. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

Sources

- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound dihydrochloride | CAS 615281-72-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 1-Butylbenzimidazole | C11H14N2 | CID 410458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4 | CID 95788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

1-Butyl-2-hydrazino-1H-benzimidazole mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Hydrazino-1H-Benzimidazole Derivatives

Authored by a Senior Application Scientist

Preamble: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of pharmacologically active compounds and its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] The versatility of the benzimidazole scaffold has led to the development of numerous FDA-approved drugs with a wide range of therapeutic applications.[2] Within this broad class of compounds, derivatives featuring a hydrazino group at the 2-position have garnered significant attention for their potent biological activities, particularly in the realms of oncology, infectious diseases, and parasitology.[4][5][6] This guide provides a comprehensive technical overview of the core mechanism of action of 2-hydrazino-1H-benzimidazole derivatives, with a primary focus on their well-documented role as inhibitors of tubulin polymerization.

Primary Mechanism of Action: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

The most extensively characterized mechanism of action for the anticancer and anthelmintic effects of 2-hydrazino-1H-benzimidazole derivatives is their ability to interfere with the dynamic instability of microtubules through the inhibition of tubulin polymerization.[7][8][9][10] Microtubules are essential cytoskeletal polymers involved in a myriad of critical cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. By disrupting this equilibrium, 2-hydrazino-1H-benzimidazole derivatives induce cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells, and cause paralysis and death in parasites.[9][10]

Molecular Interactions with Tubulin

Molecular docking studies have elucidated the putative binding mode of 2-hydrazino-1H-benzimidazole derivatives to tubulin. These compounds are proposed to bind to the colchicine-binding site on β-tubulin, a pocket located at the interface between the α- and β-tubulin heterodimers.[8] The interaction at this site sterically hinders the conformational changes required for the incorporation of tubulin heterodimers into growing microtubules, thereby inhibiting their polymerization.[8] The benzimidazole core and the hydrazone linker, along with various substitutions on the phenyl ring, contribute to the binding affinity and specificity for the colchicine site.

Consequences of Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization by these compounds leads to a cascade of downstream cellular events:

-

Mitotic Arrest: The disruption of mitotic spindle formation prevents the proper segregation of chromosomes during mitosis, leading to an arrest at the G2/M phase of the cell cycle.[10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[10]

-

Disruption of Cellular Architecture and Transport: The destabilization of the microtubule network compromises cellular structure and impedes microtubule-dependent intracellular transport processes.

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis following tubulin polymerization inhibition.

Caption: Signaling pathway of apoptosis induction by 2-hydrazino-1H-benzimidazole derivatives.

Secondary and Supporting Mechanisms of Action

While tubulin inhibition is the primary mechanism, research suggests that 2-hydrazino-1H-benzimidazole derivatives may exert their biological effects through additional pathways.

Enzyme Inhibition

Derivatives of the benzimidazole scaffold have been reported to inhibit various enzymes crucial for cell survival and proliferation:

-

Carbonic Anhydrase IX (CA IX): Certain benzimidazole-hydrazone compounds have shown inhibitory activity against CA IX, an enzyme overexpressed in many hypoxic tumors that plays a role in tumor cell survival and invasion.[11]

-

Tyrosine Kinases: Some benzimidazole derivatives have been investigated as inhibitors of tyrosine kinases like c-Jun N-terminal kinases (JNK3) and the Bcr-Abl fusion protein, which are implicated in cancer and neurodegenerative diseases.[1][8]

Antimicrobial and Antifungal Activity

The structural diversity of 2-hydrazino-1H-benzimidazole derivatives allows for interactions with various microbial targets. Molecular docking studies have suggested that these compounds can bind to and potentially inhibit bacterial and fungal proteins, contributing to their observed antimicrobial effects.[12] For instance, some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13]

Antioxidant Activity

Several studies have highlighted the combined antioxidant and antiparasitic or anticancer properties of these compounds.[6][7][14][15] The hydrazone moiety and hydroxyl substitutions on the phenyl ring can contribute to radical scavenging activity.[15] This dual activity is particularly interesting for treating conditions like parasitic infections, which are often associated with oxidative stress in the host.[6][7][15]

Experimental Validation of the Mechanism of Action

A multi-pronged experimental approach is necessary to rigorously validate the proposed mechanisms of action.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

-

Reagents: Purified porcine tubulin, polymerization buffer (e.g., G-PEM), GTP, test compound, and control compounds (e.g., nocodazole for inhibition, paclitaxel for promotion).

-

Procedure: a. Tubulin is incubated on ice to prevent spontaneous polymerization. b. The test compound or control is added to the tubulin solution. c. The mixture is transferred to a temperature-controlled spectrophotometer at 37°C to initiate polymerization. d. The change in absorbance at 340 nm is monitored over time. An increase in absorbance corresponds to microtubule formation.

-

Data Analysis: The polymerization curves of the test compound are compared to those of the controls to determine its inhibitory or promoting effect.[8][10]

Cell-Based Assays

These assays assess the effects of the compound on whole cells.

| Assay Type | Description | Key Parameters Measured |

| Cytotoxicity Assay (e.g., MTT) | Measures the metabolic activity of cells to determine cell viability and proliferation after treatment with the compound. | IC50 (half-maximal inhibitory concentration) |

| Cell Cycle Analysis | Uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Accumulation of cells in the G2/M phase |

| Immunofluorescence Staining | Utilizes fluorescently labeled antibodies against α-tubulin to visualize the microtubule network in treated and untreated cells. | Disruption of microtubule organization, abnormal spindle formation |

| Apoptosis Assay (e.g., DAPI Staining) | Employs fluorescent dyes like DAPI to stain the nucleus and visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. | Percentage of apoptotic cells |

Experimental Workflow for Mechanism Validation

The following diagram outlines a logical workflow for validating the mechanism of action of a novel 2-hydrazino-1H-benzimidazole derivative.

Caption: A streamlined workflow for validating the primary mechanism of action.

Therapeutic Potential and Future Directions

The potent biological activities of 2-hydrazino-1H-benzimidazole derivatives, particularly their ability to inhibit tubulin polymerization, position them as promising candidates for the development of new therapeutics. Their efficacy against cancer cells, including those resistant to other chemotherapeutic agents, and their broad-spectrum antiparasitic and antimicrobial properties warrant further investigation.[4][16]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds by modifying the substituents on the benzimidazole and phenyl rings.[2]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds in preclinical models.

-

In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of promising derivatives in animal models of cancer and infectious diseases.

-

Exploration of Combination Therapies: To investigate the synergistic effects of these compounds with other established drugs.

References

-

Abu-Zied, K., Abu-Bakr, S., Youns, M., Hashim, A., & El-Diwani, H. (n.d.). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. [Link]

-

Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Clinical Pharmacology and Biopharmaceutics. [Link]

-

Abu-Bakr, S. M., et al. (2013). Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1365. [Link]

-

Kiseleva, L. M., et al. (1988). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. Pharmaceutical Chemistry Journal, 22(2), 146-149. [Link]

-

Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39329-39343. [Link]

-

Rashid, M., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 13, 880727. [Link]

-

Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39329-39343. [Link]

-

Işik, A., & Çevik, U. A. (2025). A 5-Year Survey on Multiple Targeted Benzimidazole Hybrids. Chemistry & Biodiversity. [Link]

-

Yancheva, D., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(24), 5906. [Link]

-

Anichina, K., et al. (2021). 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies. Chemico-Biological Interactions, 345, 109540. [Link]

-

Yancheva, D., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5489. [Link]

-

Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22919-22944. [Link]

-

Bostancı, H. E., et al. (2022). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Archiv der Pharmazie, 355(11), 2200213. [Link]

-

Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528. [Link]

-

Onnis, V., et al. (2016). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 21(5), 579. [Link]

-

Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39329-39343. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1408-1467. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 7. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. longdom.org [longdom.org]

Spectroscopic Characterization of 1-Butyl-2-hydrazino-1H-benzimidazole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Butyl-2-hydrazino-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this molecule.

Introduction: The Significance of Spectroscopic Analysis

This compound belongs to the benzimidazole class of compounds, which are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The precise structural confirmation and purity assessment of such molecules are paramount in the drug discovery pipeline. Spectroscopic techniques provide a powerful, non-destructive means to achieve this, offering a detailed fingerprint of the molecular architecture. This guide will delve into the causality behind experimental choices and the interpretation of spectral data, ensuring a thorough understanding of the compound's structural features.

The molecular structure of this compound is presented below:

Caption: Molecular structure and key features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of protons in the molecule.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | br s | 1H | Imidazole N-H | The acidic proton on the imidazole ring is highly deshielded due to aromaticity and hydrogen bonding with the DMSO solvent, appearing as a broad singlet.[1] |

| ~7.1 - 7.5 | m | 4H | Ar-H | The four protons on the benzene ring of the benzimidazole core typically resonate in this region as a complex multiplet.[2] |

| ~4.1 - 4.3 | t | 2H | N-CH₂ (butyl) | The methylene group directly attached to the nitrogen is deshielded by the nitrogen atom, appearing as a triplet coupled to the adjacent methylene group. |

| ~1.6 - 1.8 | m | 2H | N-CH₂-CH₂ (butyl) | A multiplet resulting from coupling with the two adjacent methylene groups. |

| ~1.3 - 1.5 | m | 2H | CH₂-CH₃ (butyl) | A multiplet resulting from coupling with the adjacent methylene and methyl groups. |

| ~0.9 | t | 3H | CH₃ (butyl) | The terminal methyl group of the butyl chain appears as a triplet due to coupling with the adjacent methylene group. |

| ~4.5 | br s | 2H | -NH₂ (hydrazino) | The protons of the terminal amino group of the hydrazino substituent typically appear as a broad singlet due to exchange and quadrupole effects from the adjacent nitrogen. |

| ~6.0 | br s | 1H | -NH- (hydrazino) | The proton on the nitrogen attached to the benzimidazole ring is expected to be a broad singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

Causality in Protocol:

-

Solvent Choice (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. Crucially, it allows for the observation of exchangeable protons like N-H and O-H, which are often not seen in other solvents like chloroform-d.[1]

-

High-Field Spectrometer: A 400 MHz or higher field instrument is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C2 (imidazole) | The carbon atom attached to three nitrogen atoms is significantly deshielded.[4] |

| ~135 - 145 | C3a/C7a (imidazole) | The bridgehead carbons of the benzimidazole ring.[4] |

| ~110 - 125 | C4/C5/C6/C7 (benzene) | The four carbons of the benzene ring, with potential for two or four distinct signals depending on the rate of tautomerism.[5] |

| ~45 | N-CH₂ (butyl) | The carbon directly bonded to the nitrogen is deshielded. |

| ~30 | N-CH₂-CH₂ (butyl) | |

| ~20 | CH₂-CH₃ (butyl) | |

| ~14 | CH₃ (butyl) | The terminal methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation follows the same procedure as for ¹H NMR. Data acquisition will involve a standard ¹³C{¹H} pulse program to obtain a proton-decoupled spectrum, where each carbon signal appears as a singlet. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretching | This broad region corresponds to the stretching vibrations of the N-H bonds in the imidazole ring and the hydrazino group.[2] |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) | Stretching vibrations of the C-H bonds in the butyl group. |

| ~3050 | Weak | C-H stretching (aromatic) | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~1620 | Medium | C=N stretching | Characteristic stretching vibration of the imidazole ring.[6] |

| ~1500 - 1450 | Medium-Strong | C=C stretching (aromatic) | Skeletal vibrations of the benzene ring.[6] |

| ~1350 | Medium | C-N stretching | Stretching vibration of the C-N bond of the imidazole ring.[7] |

| ~740 | Strong | C-H bending (aromatic) | Out-of-plane bending of the C-H bonds on the ortho-disubstituted benzene ring. |

Experimental Protocol: IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using ATR.

Causality in Protocol:

-

Attenuated Total Reflectance (ATR): This technique is chosen for its simplicity and speed, requiring minimal sample preparation for solid samples. It is a reliable alternative to traditional KBr pellet methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 204. This peak corresponds to the intact molecule with the loss of one electron. Its presence confirms the molecular weight.

-

Key Fragmentation Pathways: Benzimidazole derivatives often exhibit characteristic fragmentation patterns.[8][9]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for creating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 205.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and detailed understanding of its molecular structure. The data presented in this guide, synthesized from the analysis of related benzimidazole derivatives, offers a reliable reference for researchers working with this compound. The provided protocols are designed to be self-validating, ensuring the acquisition of high-quality, reproducible data. This comprehensive spectroscopic profile is essential for the confident identification, purity assessment, and further development of this compound in a research and pharmaceutical context.

References

- The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic.

- El kihel, A., Essassi, E. M., & Bauchat, P. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 265-269.

- El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7294-7297.

- Hida, M., et al.

- Study of mass spectra of benzimidazole derivatives.

- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629.

- IR spectra of benzimidazole and the complexes.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- Mass spectral behavior of 5(6)-substituted benzimidazoles. American Chemical Society.

- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.

- FT‐IR spectra of benzimidazole‐containing imide oligomers.

- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Deriv

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.

- Benzimidazole(51-17-2)IR1. ChemicalBook.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

- Electronic Supplementary Information (ESI) for Chemical Science. The Royal Society of Chemistry.

- Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed.

- 1H-Benzimidazole. NIST WebBook.

- 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies. PubMed.

- 2-Hydrazino-1-(3-methylbutyl)

- Electron impact mass spectrometry of some 1- and 2-benzimidazole deriv

- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. journalijdr.com [journalijdr.com]

- 9. scispace.com [scispace.com]

Biological activity of 1-Butyl-2-hydrazino-1H-benzimidazole derivatives

An In-depth Technical Guide to the Biological Activity of 1-Butyl-2-hydrazino-1H-benzimidazole Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] This guide focuses on a specific, highly versatile subclass: this compound and its subsequent derivatives, typically hydrazones. The introduction of a butyl group at the N-1 position significantly modulates lipophilicity, thereby influencing pharmacokinetic and pharmacodynamic properties. The 2-hydrazino group serves as a critical synthetic handle, allowing for the creation of extensive libraries of hydrazone derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This document provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and standard protocols for evaluating the biological potential of this promising class of molecules.

The Benzimidazole Scaffold: A Foundation for Drug Discovery

Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is structurally analogous to purine nucleoside bases, which facilitates its interaction with various biopolymers within living systems.[1][4] This fundamental property has led to the development of a wide range of FDA-approved drugs for diverse therapeutic areas, including antiulcer agents (omeprazole), anthelmintics (albendazole), antihistamines (astemizole), and anticancer agents (bendamustine).[4][5]

The versatility of the benzimidazole core allows for substitution at multiple positions, most notably N-1, C-2, and C-5/6, to fine-tune its biological activity.[4] The 2-hydrazino moiety is particularly valuable as it serves not as a final pharmacophore itself, but as a reactive intermediate for synthesizing a vast array of N'-substituted hydrazone derivatives.[6][7] This approach significantly expands the chemical space available for drug discovery.

Synthesis and Derivatization Strategy

The synthesis of this compound derivatives is a multi-step process designed for modularity, allowing for the generation of diverse final compounds. The general pathway involves the formation of the benzimidazole core, introduction of a reactive group at the C-2 position, substitution with hydrazine, N-alkylation with a butyl group, and final condensation to form the target hydrazones.

General Synthetic Workflow

The synthetic route is initiated from o-phenylenediamine. The key steps are outlined below.

Caption: General synthetic workflow for this compound hydrazone derivatives.

Rationale Behind Experimental Choices

-

Step 1 (Cyclization): The reaction of o-phenylenediamine with carbon disulfide (CS2) is a classic and efficient method for forming the 2-mercaptobenzimidazole ring.[8]

-

Step 2 (S-Methylation): The thiol group is converted to a more reactive methylthio (-SCH3) leaving group using an alkylating agent like methyl iodide. This facilitates the subsequent nucleophilic substitution by hydrazine.[9]

-

Step 3 (N-Butylation): The addition of the butyl group at the N-1 position is crucial. This substituent increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and improve binding to hydrophobic pockets in target proteins.[10] The reaction is typically carried out using butyl bromide in the presence of a base.

-

Step 4 (Hydrazinolysis): Refluxing with hydrazine hydrate displaces the methylthio group to yield the key this compound intermediate.[11]

-

Step 5 (Hydrazone Formation): The final step involves the acid-catalyzed condensation of the hydrazino group with a variety of aldehydes or ketones.[12] This is the primary point of diversification, where different R-groups can be introduced to modulate biological activity and conduct structure-activity relationship (SAR) studies.

Key Biological Activities and Mechanisms of Action

The hydrazone derivatives of this compound exhibit a wide spectrum of biological activities. The specific nature of the substituent introduced during the final condensation step is a critical determinant of the compound's primary activity and potency.

Anticancer Activity

Benzimidazole derivatives are well-documented anticancer agents that act via multiple mechanisms.[13][14] The hydrazone derivatives are particularly noted for their potent cytotoxic effects against various cancer cell lines.[7][15][16]

Common Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as nocodazole, bind to the colchicine-binding site on β-tubulin.[15][17] This disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[18] The 1-butyl group can enhance binding affinity within the hydrophobic colchicine site.

-

DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can intercalate into the minor groove of DNA or inhibit topoisomerase enzymes (Topo I and Topo II), which are crucial for DNA replication and transcription.[18][19] This leads to DNA damage and triggers apoptosis.

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) or tyrosine kinases, which are often dysregulated in cancer.[13] By blocking these signaling pathways (e.g., PI3K/AKT, MAPK), they can halt cell proliferation and survival.[13]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity

Substituted benzimidazoles are potent agents against a broad spectrum of bacteria and fungi.[1][20] The hydrazone moiety often enhances this activity.[3][6]

Common Mechanisms of Action:

-

Antibacterial: The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase, disrupting DNA replication and folic acid synthesis, respectively. The increased lipophilicity from the butyl group can improve penetration through the bacterial cell wall.

-

Antifungal: A primary mechanism is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and fungal cell death. This makes it a selective target.

Anti-inflammatory Activity

Several benzimidazole derivatives have shown significant anti-inflammatory properties.[5][21]

Common Mechanisms of Action:

-

COX/LOX Inhibition: The compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[21]

-

Cytokine Suppression: They can also reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[21] The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating this activity.[5][10]

Antiviral Activity

The benzimidazole scaffold is present in several antiviral agents.[22] Derivatives have shown activity against a range of viruses, including RNA and DNA viruses.[23][24]

Common Mechanisms of Action:

-

Polymerase Inhibition: A common mechanism is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP), which is essential for the replication of many RNA viruses, such as the hepatitis C virus (HCV).[25]

-

Fusion Inhibition: Some derivatives can interfere with the viral fusion process, preventing the virus from entering the host cell.[26]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, all biological evaluations must be conducted using standardized, self-validating protocols. This includes the use of positive and negative controls and appropriate statistical analysis.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[27] It measures the metabolic activity of cells, which is indicative of their viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (e.g., 0.1% DMSO), and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid broth medium. Growth is assessed after incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.[30]

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final 1:1 dilution.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[31]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. A growth indicator like resazurin can be added to aid visualization.[28]

Data Presentation

Quantitative data from biological assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Biological Activity Data for 1-Butyl-2-(N'-arylmethylene)hydrazino-1H-benzimidazole Derivatives

| Compound ID | Aryl Substituent (R) | Anticancer IC50 (µM) vs. MCF-7 | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans |

| BZ-H-01 | 4-Chlorophenyl | 2.5 | 8 | 16 |

| BZ-H-02 | 4-Methoxyphenyl | 5.1 | 16 | 32 |

| BZ-H-03 | 4-Nitrophenyl | 1.8 | 4 | 8 |

| BZ-H-04 | 3,4,5-Trimethoxyphenyl | 0.9 | 32 | 64 |

| Doxorubicin | - (Positive Control) | 0.5 | N/A | N/A |

| Ciprofloxacin | - (Positive Control) | N/A | 2 | N/A |

| Fluconazole | - (Positive Control) | N/A | N/A | 4 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This compound derivatives represent a highly promising and adaptable scaffold for modern drug discovery. The strategic incorporation of a butyl group at the N-1 position enhances lipophilicity, while the 2-hydrazino moiety provides a gateway for extensive structural diversification. The resulting hydrazone derivatives have demonstrated potent, multi-faceted biological activities, particularly as anticancer and antimicrobial agents.

Future research should focus on:

-

Expanding Chemical Libraries: Synthesizing and screening a wider range of hydrazone derivatives to build comprehensive Structure-Activity Relationship (SAR) models.

-

Mechanism of Action Studies: Moving beyond preliminary screening to elucidate the precise molecular targets for the most potent compounds.

-

In Vivo Evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Drug Combination Studies: Investigating potential synergistic effects when used in combination with existing therapeutic agents.

The continued exploration of this chemical class holds significant promise for the development of novel therapeutics to address pressing global health challenges, including cancer and infectious diseases.

References

-

Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

-

Guan, J., et al. (2014). Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. PubMed. Retrieved January 17, 2026, from [Link]

-

Thienthiti, K., et al. (2015). Bioassays for anticancer activities. PubMed. Retrieved January 17, 2026, from [Link]

-

Al-Bayati, F. I. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ahmad, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved January 17, 2026, from [Link]

-

Inan, Z. D. Ş., et al. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (2025). Inorganica Chimica Acta. Retrieved January 17, 2026, from [Link]

-

Kumar, R., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Al-Warhi, T., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. Retrieved January 17, 2026, from [Link]

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Pokhrel, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved January 17, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]

-

Kamal, A., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Retrieved January 17, 2026, from [Link]

-

In vitro anticancer assay: Significance and symbolism. (2025). ScienceDirect. Retrieved January 17, 2026, from [Link]

-

Pokhrel, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]

-

Elango, H., et al. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. (n.d.). Hilaris Publishing. Retrieved January 17, 2026, from [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved January 17, 2026, from [Link]

-

Argirova, M., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Kaynak, F., et al. (2009). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Retrieved January 17, 2026, from [Link]

-

Argirova, M., et al. (2019). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Onnis, V., et al. (2016). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Sci-Hub. Retrieved January 17, 2026, from [Link]

-

Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. (2024). NIH. Retrieved January 17, 2026, from [Link]

-

Benzimidazole derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ansari, K. F., & Lal, C. (2009). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PubMed Central. Retrieved January 17, 2026, from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Retrieved January 17, 2026, from [Link]

-

Аntiproliferative, Pro-apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazole-2-Yl Hydrazones in Human Breast Cancer Cell Line Mda-Mb-231. (2024). Preprints.org. Retrieved January 17, 2026, from [Link]

-

Tonelli, M., et al. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Sci-Hub. Retrieved January 17, 2026, from [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central. Retrieved January 17, 2026, from [Link]

-

De Francesco, R., et al. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Sharma, P., et al. (2014). A review exploring biological activities of hydrazones. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Alam, M. S., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis, some reactions, cytotoxic evaluation and antioxidant study of novel benzimidazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

-

The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1H-Benzimidazole-2-yl Hydrazones as Tubulin-targeting Agents: Synthesis, Structural Characterization, Anthelmintic activity and Antiproliferative activity against MCF-7 breast carcinoma cells and Molecular docking studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Tonelli, M., et al. (2008). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed. Retrieved January 17, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. (2024). Biosciences Biotechnology Research Asia. Retrieved January 17, 2026, from [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.box [sci-hub.box]

- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. researchgate.net [researchgate.net]

- 15. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. | Semantic Scholar [semanticscholar.org]

- 21. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. sci-hub.box [sci-hub.box]

- 24. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. actascientific.com [actascientific.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

1-Butyl-2-hydrazino-1H-benzimidazole structural analysis and characterization

An In-depth Technical Guide to 1-Butyl-2-hydrazino-1H-benzimidazole: Synthesis, Structural Analysis, and Characterization

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its unique bicyclic aromatic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with biological targets.[] The introduction of a hydrazino group at the 2-position of the benzimidazole ring creates a potent pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[3][4][5]

The addition of an N-butyl group at the 1-position is a strategic modification designed to enhance the compound's lipophilicity. This alteration can significantly influence its pharmacokinetic profile, potentially improving membrane permeability and bioavailability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, detailing its synthesis, in-depth structural elucidation through various analytical techniques, and its potential as a promising candidate for drug discovery.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a common precursor, o-phenylenediamine. The general strategy involves the formation of the benzimidazole ring, followed by N-alkylation and subsequent conversion to the final hydrazino-functionalized product.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1H-benzimidazole-2-thiol.

-

In a round-bottom flask, dissolve o-phenylenediamine in an ethanol-water solution.

-

Add potassium hydroxide and carbon disulfide to the mixture.[6]

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the 1H-benzimidazole-2-thiol.

-

Filter, wash with water, and dry the resulting solid.

-

-

Step 2: Synthesis of 1-Butyl-1H-benzimidazole-2-thiol.

-

Suspend the 1H-benzimidazole-2-thiol in a suitable solvent such as ethanol or DMF.

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the imidazole nitrogen.

-

Add 1-bromobutane dropwise to the reaction mixture.

-

Heat the mixture and stir for several hours until the reaction is complete.

-

Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

-

-

Step 3: Synthesis of 1-Butyl-2-(methylthio)-1H-benzimidazole (Intermediate).

-

Alternative to oxidation, a more direct route involves S-alkylation followed by displacement. Dissolve 1-Butyl-1H-benzimidazole-2-thiol in a suitable solvent.

-

Add a base and then methyl iodide to form the S-methylated intermediate. This creates a better leaving group than the thiol.

-

-

Step 4: Synthesis of this compound.

-

Dissolve the 1-Butyl-2-(methylthio)-1H-benzimidazole intermediate in ethanol.

-

Add an excess of hydrazine hydrate (99%).[6]

-

Reflux the mixture for an extended period (e.g., 6-12 hours).[7]

-

Monitor the reaction by TLC. Upon completion, cool the mixture. The product may precipitate upon cooling.

-

The resulting solid is filtered, washed with cold ethanol, and dried to yield this compound.

-

Caption: Synthetic workflow for this compound.

Structural Analysis and Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the molecular structure by providing information about the chemical environment of protons.[8]

-

¹H NMR Spectroscopy: The expected proton signals for the title compound are detailed below. Chemical shifts are influenced by the solvent, with DMSO-d₆ being a common choice for benzimidazole derivatives.[8]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Benzimidazole Aromatic (4H) | 7.0 - 7.5 | Multiplet (m) | Protons on the benzene ring, typically appearing as two multiplets.[6][9] |

| Hydrazino NH (1H) | ~11.0 - 11.5 | Broad Singlet (br s) | Labile proton, position can vary. May exchange with D₂O.[6] |

| Hydrazino NH₂ (2H) | ~4.5 - 5.5 | Broad Singlet (br s) | Labile protons, position can vary. May exchange with D₂O. |

| Butyl N-CH₂ (2H) | ~4.1 - 4.3 | Triplet (t) | Methylene group directly attached to the benzimidazole nitrogen. |

| Butyl CH₂ (2H) | ~1.6 - 1.8 | Sextet (m) | Methylene group adjacent to the N-CH₂ group. |

| Butyl CH₂ (2H) | ~1.3 - 1.5 | Sextet (m) | Methylene group adjacent to the terminal methyl group. |

| Butyl CH₃ (3H) | ~0.9 | Triplet (t) | Terminal methyl group of the butyl chain. |

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Benzimidazole C2 (C=N) | ~155 - 160 | Carbon bearing the hydrazino group. |

| Benzimidazole Aromatic C | ~110 - 140 | Multiple signals for the six carbons of the benzene ring. |

| Butyl N-CH₂ | ~43 - 46 | Carbon directly attached to the nitrogen. |

| Butyl CH₂ | ~30 - 32 | |

| Butyl CH₂ | ~19 - 21 | |

| Butyl CH₃ | ~13 - 15 | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10]